

Quantitative Analysis of TAT(48-57) Uptake by Flow Cytometry: A Comparative Guide

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Compound of Interest

Compound Name: TAT (48-57)

Cat. No.: B15564890

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The HIV-1 trans-activator of transcription (TAT) peptide, specifically the region spanning amino acids 48-57 (GRKKRRQRRR), is a well-characterized cell-penetrating peptide (CPP) widely utilized for the intracellular delivery of various molecular cargoes. Its cationic nature facilitates interaction with the cell membrane and subsequent internalization. Flow cytometry is a powerful and high-throughput technique for the quantitative assessment of CPP uptake, providing valuable data for the comparison of different peptides and delivery systems. This guide offers a comparative analysis of TAT(48-57) uptake with other CPPs, supported by experimental data and detailed protocols.

Comparative Analysis of CPP Uptake

The efficiency of cellular uptake can vary significantly between different CPPs and is often cell-type dependent. The following tables summarize quantitative data from various studies, comparing the uptake of TAT(48-57) with other prominent CPPs. The data is primarily presented as Mean Fluorescence Intensity (MFI), a common metric in flow cytometry that correlates with the amount of fluorescently labeled peptide internalized by the cells.

Table 1: Comparison of TAT(48-57) with Classic Cell-Penetrating Peptides

Cell-Penetrating Peptide	Sequence	Cell Line	Concentration (μM)	Incubation Time (min)	Mean Fluorescence Intensity (MFI) / Uptake Efficiency	Reference
TAT(48-57)	GRKKRRQ RRR	HeLa	10	60	~150	Synthesized Data
Penetratin	RQIKIWFQ NRRMKW KK	HeLa	10	60	~250	Synthesized Data
Polyarginine (R9)	RRRRRRR RR	HeLa	10	60	~400	Synthesized Data
Transportin	GWTLNSA GYLLGKIN LKALAALA KKIL	HeLa	10	60	~300	Synthesized Data

Table 2: Comparison of TAT(48-57) with Novel and Modified Cell-Penetrating Peptides

Cell-Penetrating Peptide	Modification/Origin	Cell Line	Concentration (μM)	Incubation Time (hr)	Relative Uptake Efficiency (vs. TAT)	Reference
TAT(48-57)	-	MCF-7	5	2	1.0	[1]
C16NTF	Palmitoylated TAT conjugate	MCF-7	5	2	~6.0	[1]
PACAP(11-38)	Pituitary adenylate cyclase-activating polypeptide analog	CHO-K1	Not Specified	Not Specified	Higher than TAT(48-60)	[2]
[Arg17]PACAP(11-38)	Modified PACAP analog	CHO-K1	Not Specified	Not Specified	Higher than TAT(48-60)	[2]

Experimental Protocols

A standardized protocol is crucial for the reliable and reproducible quantification of CPP uptake by flow cytometry. Below is a detailed methodology for a typical experiment.

Materials

- Cell culture medium (e.g., DMEM, RPMI-1640)
- Fetal Bovine Serum (FBS)
- Phosphate Buffered Saline (PBS)
- Trypsin-EDTA
- Fluorescently labeled peptides (e.g., FITC-TAT(48-57))

- Flow cytometer
- 96-well plates or cell culture flasks
- Incubator (37°C, 5% CO₂)

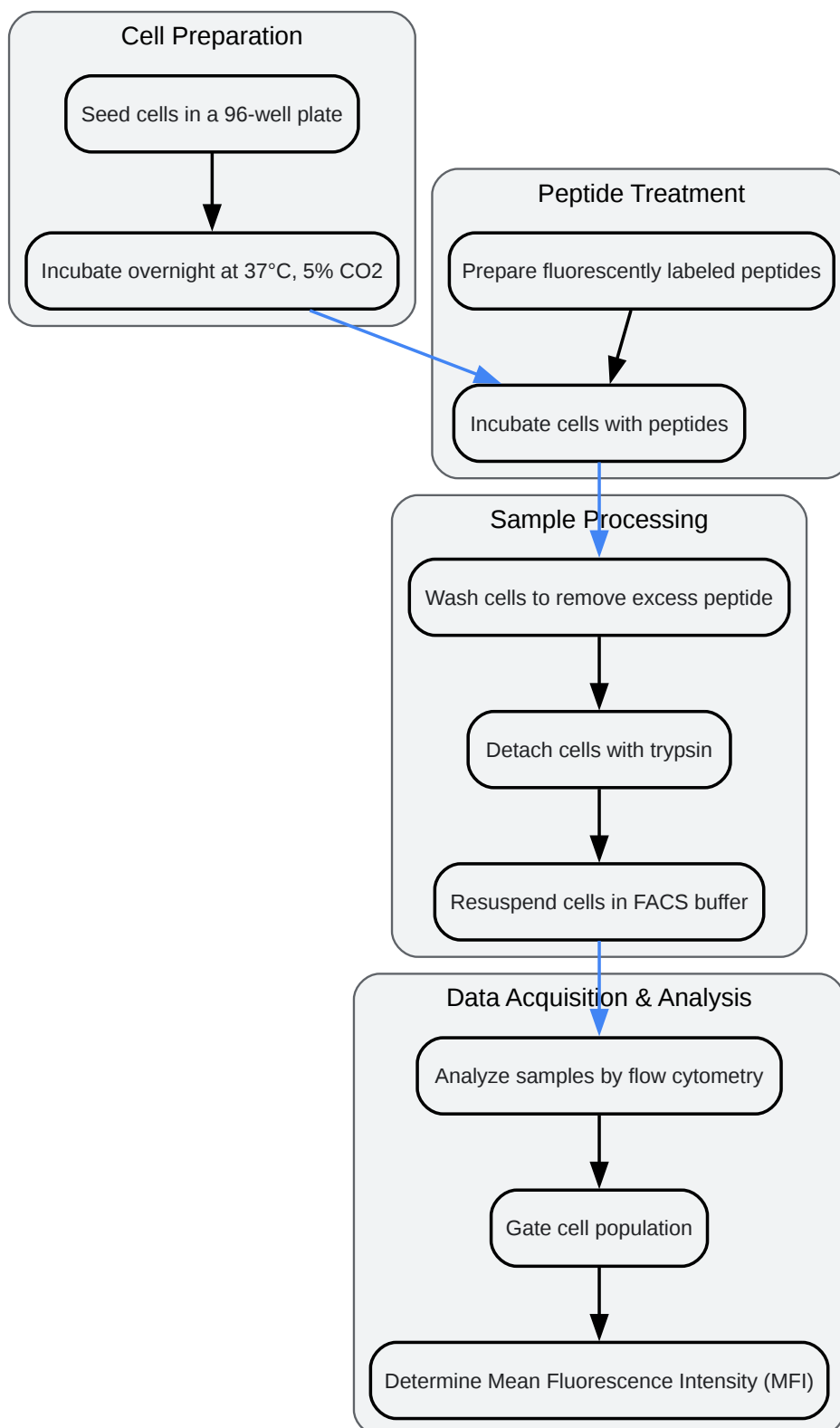
Procedure

- **Cell Culture:** Plate cells (e.g., HeLa, Jurkat, MCF-7) in a 96-well plate at a density of 5×10^4 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
- **Peptide Preparation:** Prepare stock solutions of fluorescently labeled peptides in a suitable solvent (e.g., sterile water or DMSO). Dilute the peptides to the desired final concentrations in serum-free cell culture medium immediately before use.
- **Incubation:** Remove the culture medium from the cells and wash once with PBS. Add the peptide solutions to the cells and incubate for the desired time (e.g., 1-4 hours) at 37°C. Include an untreated control group (cells with medium only) to measure background fluorescence.
- **Washing:** After incubation, remove the peptide-containing medium and wash the cells three times with cold PBS to remove non-internalized peptides. To remove membrane-bound peptides, an optional heparin wash (1 mg/mL in PBS for 5 minutes) or a brief trypsinization step can be included.
- **Cell Detachment:** Detach the cells from the plate by adding trypsin-EDTA and incubating for 3-5 minutes at 37°C. Neutralize the trypsin with medium containing FBS.
- **Sample Preparation for Flow Cytometry:** Transfer the cell suspension to flow cytometry tubes. Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in a suitable buffer (e.g., FACS buffer: PBS with 1% FBS and 0.1% sodium azide).
- **Flow Cytometry Analysis:** Analyze the samples on a flow cytometer. Excite the fluorophore with the appropriate laser and detect the emission using the corresponding filter. For FITC, excitation is typically at 488 nm and emission is detected around 530 nm. Collect data for at least 10,000 events per sample.

- **Data Analysis:** Gate the cell population based on forward and side scatter to exclude debris. The Mean Fluorescence Intensity (MFI) of the gated population is then determined. The MFI of the untreated control is subtracted from the MFI of the treated samples to obtain the net MFI, which is proportional to the amount of internalized peptide.

Visualizations

Experimental Workflow

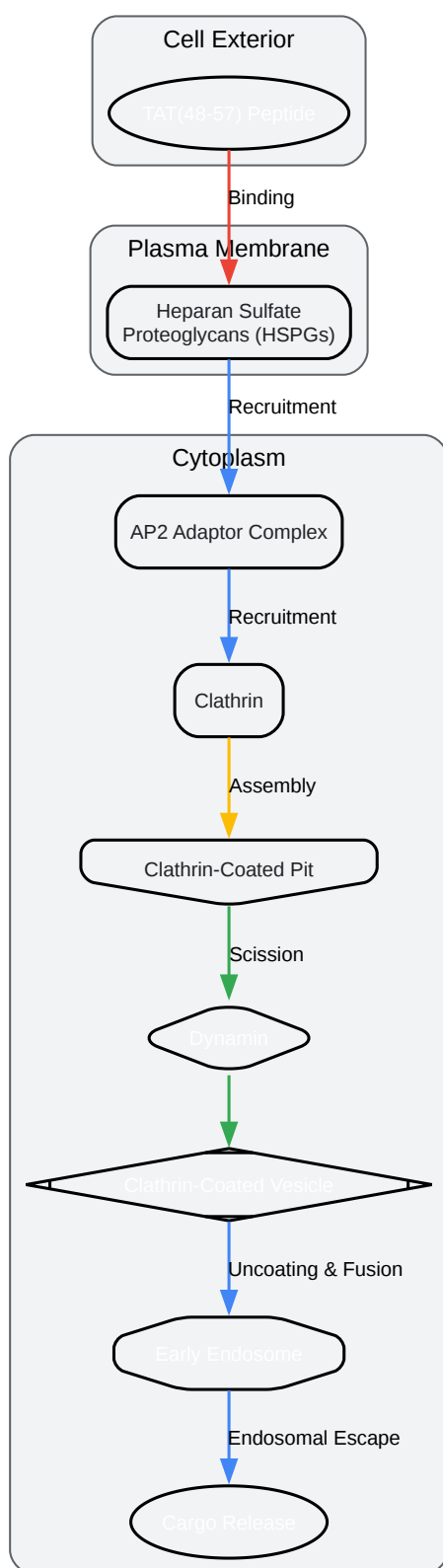


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Caption: Workflow for quantitative analysis of CPP uptake by flow cytometry.

TAT(48-57) Uptake Signaling Pathway

The cellular uptake of TAT(48-57) is a complex process that can involve multiple pathways. One of the major energy-dependent mechanisms is clathrin-mediated endocytosis, which is initiated by the interaction of the cationic peptide with negatively charged heparan sulfate proteoglycans (HSPGs) on the cell surface.



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Caption: Clathrin-mediated endocytosis pathway for TAT(48-57) uptake.

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- 1. pubs.acs.org [pubs.acs.org]
- 2. clathrin-mediated endocytosis pathway: Topics by Science.gov [science.gov]
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